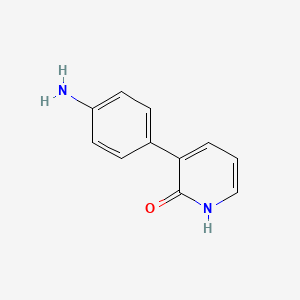

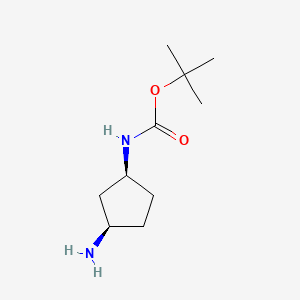

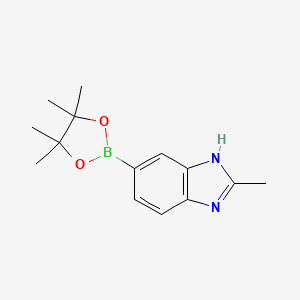

![molecular formula C7H5Br2N3 B581101 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine CAS No. 1208082-91-0](/img/structure/B581101.png)

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a derivative of imidazopyrazine . It has a molecular weight of 290.94 and its IUPAC name is 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine .

Synthesis Analysis

The synthesis of imidazopyrazine derivatives, such as 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is represented by the linear formula C7H5Br2N3 . The InChI code for this compound is 1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine are not mentioned in the search results, it is known that imidazopyrazine derivatives can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridine analogues, such as 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds .

- Results: The compounds have shown promising results in reducing bacterial load in TB-infected mice .

Organic Syntheses

- Scientific Field: Organic Chemistry

- Application Summary: 6,8-Dibromoimidazo[1,2-a]pyrazine is used as an intermediate in organic syntheses . It has uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .

- Results: The compound displays theophylline-like properties .

Direct Functionalization in Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: Imidazo[1,2-a]pyridines, such as 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Results: The compound is used in the construction of imidazo[1,2-a]pyridine derivatives .

Pharmacological Research

- Scientific Field: Pharmacology

- Application Summary: 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine displays theophylline-like properties . It has uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .

- Results: The compound has shown potential in pharmacological research due to its theophylline-like properties .

Transition Metal Catalysis

- Scientific Field: Organic Chemistry

- Application Summary: Imidazo[1,2-a]pyridines, such as 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, are used in transition metal catalysis . This is one of the strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Results: The compound is used in the construction of imidazo[1,2-a]pyridine derivatives through transition metal catalysis .

Photocatalysis Strategies

- Scientific Field: Organic Chemistry

- Application Summary: 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is used in photocatalysis strategies . This is another efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

- Results: The compound is used in the construction of imidazo[1,2-a]pyridine derivatives through photocatalysis strategies .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

6,8-dibromo-2-methylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOLRIOORWFVNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C(C2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672043 |

Source

|

| Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |

CAS RN |

1208082-91-0 |

Source

|

| Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

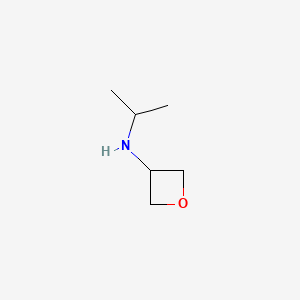

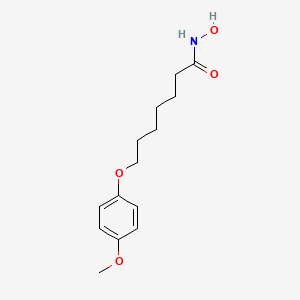

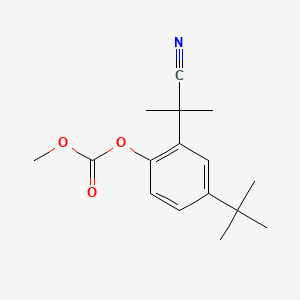

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

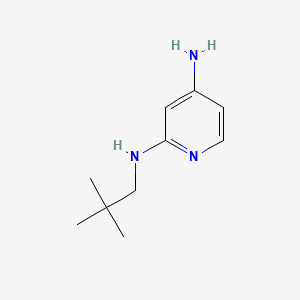

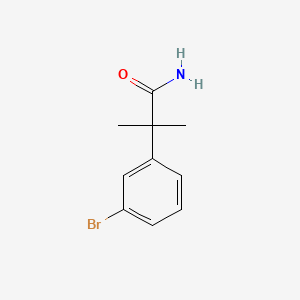

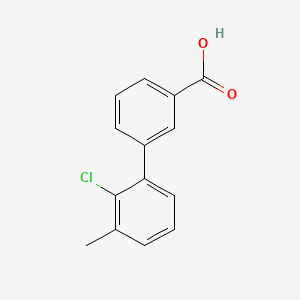

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)

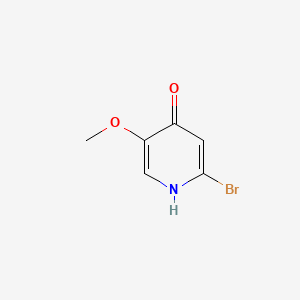

![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)